2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide (CAS 1795493-86-5) is a synthetic small molecule (C₁₄H₁₈N₂O₃S; MW 294.37 g/mol) that integrates a 3,5-dimethylisoxazole moiety—a validated acetyl-lysine bioisostere scaffold —with a thiophene-substituted hydroxypropyl acetamide side chain. The compound is supplied as a research-grade screening compound by Life Chemicals (catalog F6436-3316) at ≥95% purity , with predicted density of 1.253±0.06 g/cm³, predicted boiling point of 575.7±50.0 °C, and predicted pKa of 13.20±0.29.

Molecular Formula C14H18N2O3S
Molecular Weight 294.37
CAS No. 1795493-86-5
Cat. No. B2601265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide
CAS1795493-86-5
Molecular FormulaC14H18N2O3S
Molecular Weight294.37
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)NCC(C)(C2=CC=CS2)O
InChIInChI=1S/C14H18N2O3S/c1-9-11(10(2)19-16-9)7-13(17)15-8-14(3,18)12-5-4-6-20-12/h4-6,18H,7-8H2,1-3H3,(H,15,17)
InChIKeyKOHSUKLBUSOWRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide (CAS 1795493-86-5): Structural Identity, Physicochemical Profile & Procurement-Relevant Baseline


2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide (CAS 1795493-86-5) is a synthetic small molecule (C₁₄H₁₈N₂O₃S; MW 294.37 g/mol) that integrates a 3,5-dimethylisoxazole moiety—a validated acetyl-lysine bioisostere scaffold [1]—with a thiophene-substituted hydroxypropyl acetamide side chain. The compound is supplied as a research-grade screening compound by Life Chemicals (catalog F6436-3316) at ≥95% purity , with predicted density of 1.253±0.06 g/cm³, predicted boiling point of 575.7±50.0 °C, and predicted pKa of 13.20±0.29 [2]. It contains an InChI Key of KOHSUKLBUSOWRZ-UHFFFAOYSA-N and is cataloged under PubChem CID 5370093 [2]. No primary research publications or patents specifically describing this compound were identified in the public domain as of the search date.

1
3,5-dimethylisoxazole scaffold supports bromodomain ligand research Class-level acetyl-lysine bioisostere
2
Thiophene-hydroxypropyl side chain offers distinct electronic and steric profile Differentiates from phenyl, furan, benzothiophene congeners
3
Research-grade screening compound for epigenetic-focused libraries Supports HTS enrichment and hit-to-lead SAR exploration

Why In-Class Substitution Is Not Straightforward for 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide (CAS 1795493-86-5)


Close analogs within the 3,5-dimethylisoxazole-acetamide chemotype differ in the heterocyclic appendage attached to the hydroxypropyl linker. The thiophen-2-yl group in this compound provides distinct electronic (sulfur-mediated polarizability) and steric properties relative to phenyl, furan, or benzothiophene congeners. The 3,5-dimethylisoxazole core is a well-characterized acetyl-lysine biomimetic [1]; however, the C-4 acetamide substituent—and specifically the nature of the terminal heterocycle—governs bromodomain subtype selectivity and off-target profiles [2]. Furthermore, in-silico predictions indicate this compound has a consensus Log Po/w of approximately -0.56 and high GI absorption [3], but these computed properties are sensitive to even single-atom changes in the side chain. Therefore, direct interchange with analogs bearing alternative aryl/heteroaryl groups cannot be assumed to preserve binding, pharmacokinetic, or physicochemical behavior without experimental verification.

Heterocycle identity governs interaction profile
Thiophen-2-yl polarizability (~5.7 ų) and sulfur-mediated contacts differ from furan, phenyl, or benzothiophene analogs; direct swap may alter binding and selectivity.
Predicted ADME shifts with side-chain modification
Computed LogP and GI absorption are sensitive to the terminal heterocycle; even single-atom changes can reverse high/low absorption classification.
Class-level evidence does not guarantee matched potency
Bromodomain SAR is C-4-substituent-dependent; interchange with close analogs requires experimental validation of target engagement and off-target liability.

Quantitative Differentiation Evidence: 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide (CAS 1795493-86-5) vs. Closest Analogs


Predicted Physicochemical Profile of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide vs. Des-thiophene Core Scaffold

In-silico comparison of the target compound with its minimal core scaffold, 2-(3,5-dimethylisoxazol-4-yl)acetamide (CAS not assigned; MW 154.17 g/mol), reveals substantial differences in predicted physicochemical properties. The thiophene-hydroxypropyl substitution increases molecular weight by ~140 Da and introduces a hydrogen bond donor (the tertiary alcohol), altering the solubility and permeability profile [1]. This differentiation is critical for procurement decisions where solubility and GI absorption predictions inform compound prioritization for screening cascades.

Solubility & Lipophilicity
Computational prediction
Predicted Log S (ESOL): −0.44 (Very soluble) vs. 1.04 (Highly soluble) for core scaffold
Consensus Log Po/w: −0.56 vs. −1.44 (Δ 0.88)
Higher lipophilicity and lower predicted solubility indicate distinct formulation and permeability profile; requires different assay conditions than the minimal scaffold.
SwissADME in-silico prediction; confirm experimentally.
Physicochemical profiling Drug-likeness prediction Medicinal chemistry

3,5-Dimethylisoxazole Moiety as Acetyl-Lysine Bioisostere: Class-Level Evidence for Bromodomain Targeting Potential of CAS 1795493-86-5

The 3,5-dimethylisoxazole moiety present in this compound is a validated acetyl-lysine (KAc) bioisostere. In the foundational study by Hewings et al. (2011), 4-substituted 3,5-dimethylisoxazoles displaced acetylated histone-mimicking peptides from bromodomains, with the optimized compound 4d achieving IC₅₀ <5 μM against BRD2(1) and BRD4(1) [1]. X-ray crystallography confirmed that the 3,5-dimethylisoxazole oxygen and nitrogen atoms recapitulate the hydrogen-bonding pattern of KAc within the bromodomain binding pocket [1]. The target compound extends this validated warhead with a thiophene-hydroxypropyl acetamide at the C-4 position—the same vector exploited in the SAR campaign that produced compound 4d and subsequent nanomolar-potency BET inhibitors [2].

Bromodomain Engagement (Class)
Class-level inference
3,5-dimethylisoxazole scaffold validated as acetyl-lysine bioisostere; class benchmark IC₅₀ range from low µM to sub-µM. No direct data for this compound.
Class-level support for bromodomain screening; specific potency and subtype selectivity must be determined experimentally.
AlphaScreen peptide displacement; co-crystal structures available for analogs.
Epigenetics Bromodomain inhibition Acetyl-lysine mimetic

Structural Differentiation from Close Analogs: Thiophene vs. Furan, Benzothiophene, and Phenyl Congeners within the 3,5-Dimethylisoxazole-Acetamide Series

The target compound (thiophen-2-yl) can be compared to four closely related analogs that vary only in the terminal heterocycle: (i) 2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-2-(furan-2-yl)propyl)acetamide (furan analog), (ii) N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide (benzothiophene analog; CAS not publicly assigned), (iii) 2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-2-phenylethyl)acetamide (phenyl analog), and (iv) 2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide (methoxy-thiophene regioisomer) . The thiophen-2-yl group in the target compound introduces sulfur-mediated polarizability (α ~5.7 ų for thiophene vs. ~4.5 ų for furan), enhanced potential for CH–π and sulfur–π interactions, and distinct metabolic susceptibility compared to furan (which is prone to CYP450-mediated ring opening) or benzothiophene (which adds significant bulk and lipophilicity) [1].

Heterocycle Identity
Structural comparison
Thiophen-2-yl: polarizability ~5.7 ų, sulfur-mediated interactions.
Furan analog: ~4.5 ų, oxygen heterocycle.
Benzothiophene: higher MW & logP. Phenyl: no heteroatom.
Unique interaction profile among available congeners; supports fragment-based SAR and IP diversification.
Structural comparison only; binding data unavailable.
Structure-activity relationships Heterocyclic chemistry Medicinal chemistry

Physicochemical Differentiation: Predicted PK Properties of CAS 1795493-86-5 vs. 2-(3,5-Dimethylisoxazol-4-yl)acetamide Core Scaffold

In-silico ADME comparison between the target compound and its minimal core scaffold (2-(3,5-dimethylisoxazol-4-yl)acetamide) reveals a critical dichotomy in predicted gastrointestinal absorption. The target compound, bearing the thiophene-hydroxypropyl side chain, is predicted to exhibit high GI absorption, whereas the core scaffold is predicted to have low GI absorption [1]. This difference arises from the increased lipophilicity (consensus Log Po/w: -0.56 vs. -1.44) and molecular weight (294.37 vs. 154.17 g/mol) of the target compound, which places it within more favorable ranges for passive membrane permeation. Both compounds are predicted to be non-BBB permeant and non-substrates for P-glycoprotein [1].

GI Absorption Prediction
Computational prediction
Target compound: High GI absorption
Core scaffold: Low GI absorption
Consensus Log Po/w difference: 0.88 units
Predicted absorption advantage may support cell-based screening and oral exposure optimization.
SwissADME; both non-BBB permeant, non-P-gp substrates.
ADME prediction Pharmacokinetics Drug-likeness

Recommended Application Scenarios for 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide (CAS 1795493-86-5) Based on Available Evidence


Bromodomain-Targeted Epigenetic Probe Development

The 3,5-dimethylisoxazole moiety is a validated acetyl-lysine bioisostere with proven bromodomain engagement (class benchmark IC₅₀ <5 μM for BRD2/BRD4, with optimized derivatives reaching Kd ~110 nM) [1]. CAS 1795493-86-5 extends this warhead with a thiophene-hydroxypropyl substituent at the C-4 vector—the same position exploited in published SAR campaigns that delivered potent and selective BET bromodomain ligands [2]. Procurement of this compound is indicated for laboratories conducting bromodomain-focused fragment screening, hit validation, or SAR expansion programs where the thiophene moiety provides an underexplored chemical space relative to commonly used phenyl or benzyl C-4 substituents.

Heterocycle-Focused Medicinal Chemistry SAR Exploration

The compound serves as a strategic building block for systematic SAR studies comparing thiophene, furan, phenyl, and benzothiophene substituents at the hydroxypropyl terminus of 3,5-dimethylisoxazole-4-acetamides. The thiophen-2-yl group provides intermediate polarizability (α ~5.7 ų) and sulfur-mediated interaction potential that is distinct from oxygen-containing (furan), all-carbon (phenyl), and extended aromatic (benzothiophene) congeners [3]. This compound enables head-to-head comparisons within a matched molecular pair analysis framework, where only the terminal heterocycle varies.

High-Throughput Screening (HTS) Library Enrichment for Drug Discovery Programs

CAS 1795493-86-5 is commercially available from Life Chemicals as part of their SynbiaS screening compound portfolio (catalog F6436-3316, priced at $85.50 for 2 μmol) . The compound's predicted favorable drug-likeness profile (0 Lipinski violations, high GI absorption, bioavailability score 0.55) [4] supports its inclusion in diversity-oriented or target-focused screening libraries. Its dual heterocyclic architecture (isoxazole + thiophene) enriches screening decks with privileged scaffold combinations that are underrepresented in traditional commercial libraries, potentially increasing hit discovery rates for bromodomain, kinase, or GPCR targets.

Intellectual Property Diversification Around 3,5-Dimethylisoxazole Chemotype

The 3,5-dimethylisoxazole scaffold is the subject of extensive patent activity in the BET bromodomain inhibitor space [2]. CAS 1795493-86-5, with its specific thiophene-hydroxypropyl C-4 substitution, represents a distinct chemical matter composition that may provide freedom-to-operate advantages or novel patent filing opportunities for organizations seeking to differentiate from existing 3,5-dimethylisoxazole-based intellectual property estates. Procurement of this compound as a reference standard or starting material for proprietary derivatization is recommended for competitive intelligence and IP landscape analysis.

Application
Selection Property
Validation Focus
Bromodomain ligand screening
3,5-dimethylisoxazole KAc bioisostere scaffold
Bromodomain subtype selectivity profiling
Matched-pair heterocycle SAR
Thiophene-2-yl polarizability and H-bond profile
Comparative binding/ADME across thiophene, furan, phenyl analogs
Diversity-oriented screening library enrichment
Dual heterocycle architecture, predicted drug-likeness
Hit confirmation against target panels (bromodomain, kinase, GPCR)
IP landscape analysis and freedom-to-operate
Distinct C-4 thiophene-hydroxypropyl substitution
Patent differentiation from known BET inhibitor chemotypes
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